

Hexyl Cyanoacetate: A Technical Guide to its Physical and Spectral Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl cyanoacetate*

Cat. No.: *B079257*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and predicted spectral properties of **Hexyl cyanoacetate** (CAS No: 16508-33-3). Due to the limited availability of experimentally-derived public spectral data for this specific compound, this document presents a combination of reported physical characteristics and predicted spectral data based on the analysis of its functional groups and comparison with analogous compounds. Detailed, generalized experimental protocols for obtaining the spectral data are also included.

Physical and Chemical Properties

Hexyl cyanoacetate is a colorless liquid with a chemical formula of $C_9H_{15}NO_2$ and a molecular weight of 169.22 g/mol. It is characterized by the presence of a hexyl ester group and a nitrile functional group. A summary of its key physical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₉ H ₁₅ NO ₂	--INVALID-LINK--
Molecular Weight	169.22 g/mol	--INVALID-LINK--
CAS Number	16508-33-3	--INVALID-LINK--
IUPAC Name	hexyl 2-cyanoacetate	--INVALID-LINK--
Density	0.9716 g/cm ³	--INVALID-LINK--
Boiling Point	243 °C	--INVALID-LINK--
Melting Point	-49 °C	--INVALID-LINK--
State at Room Temp.	Liquid	--INVALID-LINK--

Predicted Spectral Data

While specific experimental spectra for **Hexyl cyanoacetate** are not readily available in public databases, the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data can be predicted based on its chemical structure. These predictions are valuable for substance identification and quality control.

Predicted ¹H NMR Data

The proton NMR spectrum of **Hexyl cyanoacetate** is expected to show distinct signals corresponding to the protons of the hexyl chain and the methylene group adjacent to the nitrile and ester functionalities. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH ₃ (hexyl)	0.8 - 1.0	Triplet	3H
-(CH ₂) ₄ - (hexyl)	1.2 - 1.8	Multiplet	8H
-O-CH ₂ - (hexyl)	4.1 - 4.3	Triplet	2H
-CH ₂ -CN	3.4 - 3.6	Singlet	2H

Predicted ^{13}C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Table 3 outlines the predicted chemical shifts for the unique carbon atoms in **Hexyl cyanoacetate**.

Carbon	Predicted Chemical Shift (δ , ppm)
$-\text{CH}_3$ (hexyl)	~14
$-(\text{CH}_2)_4-$ (hexyl)	22 - 32
$-\text{O}-\text{CH}_2-$ (hexyl)	~66
$-\text{CH}_2-\text{CN}$	~25
$-\text{C}\equiv\text{N}$	115 - 120
$\text{C}=\text{O}$ (ester)	165 - 175

Predicted IR Data

The infrared spectrum is determined by the vibrational frequencies of the functional groups. For **Hexyl cyanoacetate**, the key characteristic absorption bands are expected for the nitrile and the ester groups as detailed in Table 4.

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
C-H stretch (alkane)	2850 - 3000	Medium to Strong
$\text{C}\equiv\text{N}$ stretch (nitrile)	2240 - 2260	Medium
$\text{C}=\text{O}$ stretch (ester)	1735 - 1750	Strong
C-O stretch (ester)	1000 - 1300	Strong

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra, applicable to a liquid sample like **Hexyl cyanoacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **Hexyl cyanoacetate** in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3).
 - The solvent should be of high purity to avoid extraneous signals.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.

- Acquire a suitable number of scans (typically 8-16 for good signal-to-noise).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption lineshapes.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Hexyl cyanoacetate** by measuring the absorption of infrared radiation.

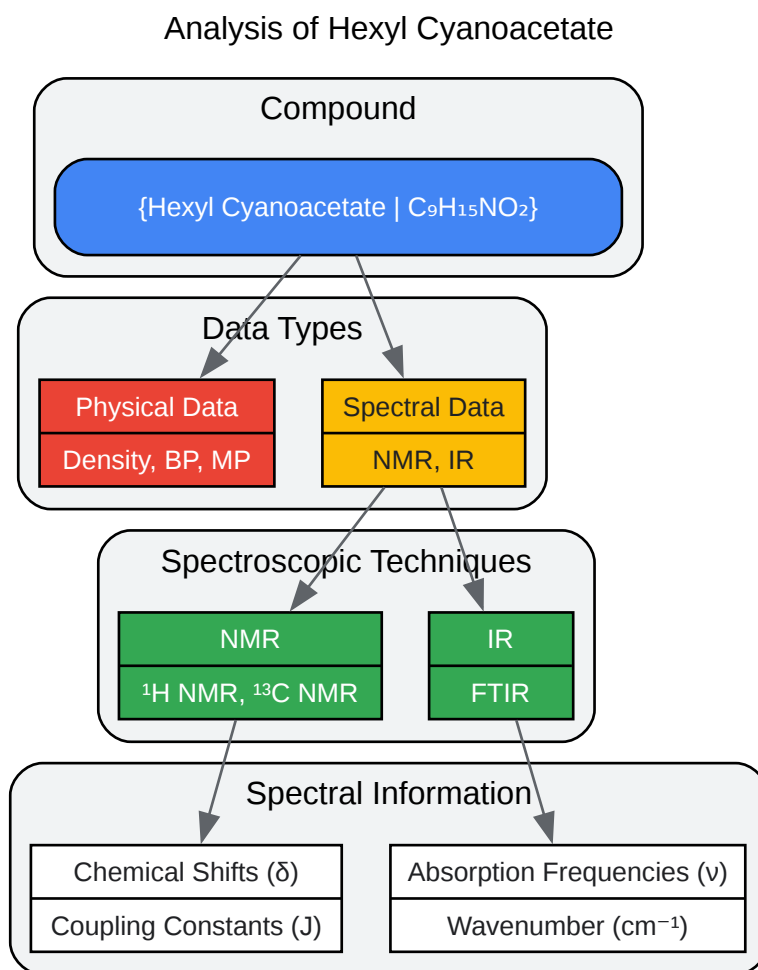
Methodology:

- Sample Preparation (Neat Liquid):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

- Place a small drop of neat (undiluted) **Hexyl cyanoacetate** onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
- Instrument Setup:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO_2 , H_2O) or instrumental interference.
- Spectrum Acquisition:
 - Acquire the sample spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Data Relationship Visualization

The logical flow of analyzing the physical and spectral data of **Hexyl cyanoacetate** can be represented as follows:



[Click to download full resolution via product page](#)

Caption: Logical workflow for the analysis of **Hexyl cyanoacetate**.

- To cite this document: BenchChem. [Hexyl Cyanoacetate: A Technical Guide to its Physical and Spectral Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079257#physical-and-spectral-data-of-hexyl-cyanoacetate-nmr-ir\]](https://www.benchchem.com/product/b079257#physical-and-spectral-data-of-hexyl-cyanoacetate-nmr-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com